molecular formula C11H9BrO3 B189007 Ethyl 4-bromobenzofuran-2-carboxylate CAS No. 177735-22-7

Ethyl 4-bromobenzofuran-2-carboxylate

Cat. No. B189007
M. Wt: 269.09 g/mol
InChI Key: HMZUPXGTBJYBSS-UHFFFAOYSA-N
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Description

Ethyl 4-bromobenzofuran-2-carboxylate is a chemical compound with the linear formula C11H9BrO3 . It has a molecular weight of 269.09 and is typically stored at room temperature . The compound is solid in its physical form .


Synthesis Analysis

While specific synthesis methods for Ethyl 4-bromobenzofuran-2-carboxylate were not found in the search results, benzofuran derivatives can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromobenzofuran-2-carboxylate is 1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 4-bromobenzofuran-2-carboxylate has a molecular weight of 269.09 . It is a solid substance that should be stored at room temperature .

Scientific Research Applications

Ethyl 4-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It’s a solid substance that is typically stored at room temperature .

The compound is a type of benzofuran derivative . Benzofuran derivatives are a class of compounds that are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

For example, benzofuran compounds have been developed and utilized as anticancer agents . They are also used in the synthesis of organic compounds, forming carbon-carbon bonds . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Safety And Hazards

Ethyl 4-bromobenzofuran-2-carboxylate should be handled with care to avoid contact with eyes, skin, and clothing . It should not be ingested or inhaled, and dust formation should be avoided . The compound should be stored in a well-ventilated place and the container should be kept tightly closed . In case of contact with skin or eyes, wash immediately with plenty of water .

properties

IUPAC Name

ethyl 4-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZUPXGTBJYBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618675
Record name Ethyl 4-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromobenzofuran-2-carboxylate

CAS RN

177735-22-7
Record name Ethyl 4-bromo-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-2-hydroxybenzaldehyde (4.48 g), ethyl chloroacetate (3.55 g) and powdered potassium carbonate (6.16 g) in N,N-dimethylformamide (56 ml) was stirred at 120° C. for one hour. Insoluble materials were filtered off and the solvent was removed under reduced pressure. Ethyl acetate and water were added to the residue, and the mixture was acidified by hydrochloric acid solution. The layers were separated and the organic layer was washed with water and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with a mixture of hexane and toluene (1:1) to afford 4-bromo-2-ethoxycarbonylbenzofuran (4.20 g).
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
solvent
Reaction Step One

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